2,2-Bis(3-aminopropyl)-N~1~,N~3~-bis(1,3-thiazol-2-yl)propanediamide
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Overview
Description
2,2-Bis(3-aminopropyl)-N~1~,N~3~-bis(1,3-thiazol-2-yl)propanediamide is a complex organic compound that features both amine and thiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(3-aminopropyl)-N~1~,N~3~-bis(1,3-thiazol-2-yl)propanediamide typically involves multi-step organic reactions. One common method involves the reaction of 2,2-bis(3-aminopropyl)propane with thiazole derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(3-aminopropyl)-N~1~,N~3~-bis(1,3-thiazol-2-yl)propanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2,2-Bis(3-aminopropyl)-N~1~,N~3~-bis(1,3-thiazol-2-yl)propanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism by which 2,2-Bis(3-aminopropyl)-N~1~,N~3~-bis(1,3-thiazol-2-yl)propanediamide exerts its effects involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds with biological molecules, while the thiazole rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(1,3-thiazol-2-yl)propanediamide: Similar structure but lacks the aminopropyl groups.
Imidazole derivatives: Share the heterocyclic ring structure but differ in the specific functional groups attached
Uniqueness
What sets 2,2-Bis(3-aminopropyl)-N~1~,N~3~-bis(1,3-thiazol-2-yl)propanediamide apart is its combination of amine and thiazole groups, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
88321-33-9 |
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Molecular Formula |
C15H22N6O2S2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2,2-bis(3-aminopropyl)-N,N'-bis(1,3-thiazol-2-yl)propanediamide |
InChI |
InChI=1S/C15H22N6O2S2/c16-5-1-3-15(4-2-6-17,11(22)20-13-18-7-9-24-13)12(23)21-14-19-8-10-25-14/h7-10H,1-6,16-17H2,(H,18,20,22)(H,19,21,23) |
InChI Key |
PTJRMDBIPOYAIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)NC(=O)C(CCCN)(CCCN)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
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